molecular formula C14H14O3 B7859783 2-(2-Methoxyethoxy)-1-naphthaldehyde

2-(2-Methoxyethoxy)-1-naphthaldehyde

Cat. No. B7859783
M. Wt: 230.26 g/mol
InChI Key: OQKKEKWBYJQOCZ-UHFFFAOYSA-N
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Description

“2-(2-Methoxyethoxy)ethanol”, also known under trade names Methyl carbitol, is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid . Structurally it is an alcohol and an ether .


Synthesis Analysis

The synthesis of a degradable polyphosphazene by the replacement of chloro groups with 2-(2-methoxyethoxy) ethanol having controlled molecular weight has been reported . Another study reported the synthesis of spherical copper microparticles by reduction of Cu 2+ ions with benzyl alcohol in the presence of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid at 195°C .


Molecular Structure Analysis

The molecular formula of “2-Methoxyethyl (2-methoxyethoxy)acetate” is C8H16O5 .


Chemical Reactions Analysis

Sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) is a complex hydride reductant with the formula NaAlH2(OCH2CH2OCH3)2. It is used predominantly as a reducing agent in organic synthesis .


Physical And Chemical Properties Analysis

“2-(2-Methoxyethoxy)ethanol” is a clear, colorless liquid with an ether-like odor . It is combustible and containers may explode when heated .

Safety and Hazards

“2-(2-Methoxyethoxy)ethanol” is considered hazardous. It is flammable and reproductive toxicity has been reported . It is advised to avoid contact with skin, eyes, and clothing, and not to breathe vapors or spray mist .

Future Directions

The field of fluorescent chemosensors, which includes compounds like “2-(2-Methoxyethoxy)-1-naphthaldehyde”, has been in existence for about 150 years. Despite the progress made in this field, several problems and challenges still exist . The application of chemosensors in various established and emerging biotechnologies is very bright .

properties

IUPAC Name

2-(2-methoxyethoxy)naphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-8-9-17-14-7-6-11-4-2-3-5-12(11)13(14)10-15/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKKEKWBYJQOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C2=CC=CC=C2C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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